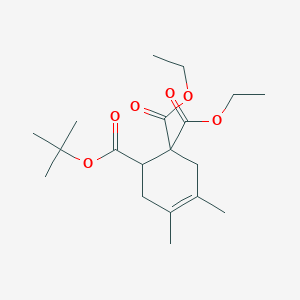![molecular formula C8H12ClNO B2911413 O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride CAS No. 2159106-97-3](/img/structure/B2911413.png)
O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride” is a chemical compound with the CAS Number: 2159106-97-3 . It has a molecular weight of 173.64 . It is a powder in physical form .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves O-alkylation and arylation of oximes and hydroxylamines . For instance, a Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides offers short reaction times and broad substrate scope .Molecular Structure Analysis
The IUPAC name for this compound is ®-O-(1-phenylethyl)hydroxylamine hydrochloride . The InChI code for this compound is 1S/C8H11NO.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H/t7-;/m1./s1 .Physical And Chemical Properties Analysis
This compound has a melting point of 128-130°C . It is stored at a temperature of 4°C .Wirkmechanismus
Target of Action
Hydroxylamine derivatives, in general, have shown remarkable potential as electrophilic aminating agents . They are used in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .
Mode of Action
O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride, like other hydroxylamine derivatives, is likely to act as an electrophilic aminating agent . It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations
Biochemical Pathways
It’s known that hydroxylamine derivatives can be involved in various organic synthesis reactions, contributing to the formation of nitrogen-enriched compounds .
Pharmacokinetics
It’s known that the compound is a powder at room temperature , which could influence its absorption and distribution in the body.
Result of Action
As an electrophilic aminating agent, it likely contributes to the formation of nitrogen-enriched compounds .
Action Environment
It’s known that the compound should be stored at a temperature of 4 degrees celsius , indicating that temperature could influence its stability.
Vorteile Und Einschränkungen Für Laborexperimente
O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a long shelf life. This compound is also highly soluble in water and ethanol, which makes it easy to dissolve and use in experiments. However, this compound has some limitations for use in lab experiments. It can be difficult to control the dosage and concentration of this compound, which can affect the results of experiments. Additionally, this compound can have interactions with other drugs and supplements, which can complicate experimental design.
Zukünftige Richtungen
There are several potential future directions for research on O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride. One potential direction is to investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. Another potential direction is to explore its antioxidant properties and its potential applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to determine the optimal dosages and concentrations of this compound for use in experiments and clinical settings.
Synthesemethoden
O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride can be synthesized through various methods, including the reduction of nitro compounds, the oxidation of hydroxylamines, and the reductive amination of ketones. One of the most common methods for synthesizing this compound is through the reduction of nitro compounds using a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride has been extensively studied for its potential applications in various scientific fields. It has been used in the synthesis of various pharmaceuticals and in the development of new drugs. This compound has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and depression.
Safety and Hazards
Eigenschaften
IUPAC Name |
O-[(1R)-1-phenylethyl]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJWCIKWSBBOOV-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)ON.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)ON.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt](/img/structure/B2911337.png)

![2-[(E)-2-(2-furyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B2911340.png)
![9-(2-methoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2911341.png)



![2-(3,4-dimethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2911348.png)

![1-[(4-ethenylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2911350.png)
